![molecular formula C8H6BrClN4 B1372773 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole CAS No. 1094333-70-6](/img/structure/B1372773.png)
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole
Overview
Description
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cyclization process. The reaction can be represented as follows:
2-bromobenzyl chloride+sodium azide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The tetrazole ring can undergo cyclization reactions with other reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromophenyl and chloromethyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring itself can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-bromophenyl)-1H-1,2,3,4-tetrazole: Lacks the chloromethyl group, leading to different chemical properties and reactivity.
1-(2-chlorophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole:
1-(2-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical behavior.
Uniqueness
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both bromophenyl and chloromethyl groups, which confer specific chemical properties and reactivity
Biological Activity
1-(2-Bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This tetrazole derivative exhibits potential therapeutic applications, particularly in the fields of anti-cancer and anti-inflammatory agents. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6BrClN4
- Molecular Weight : 253.52 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of a brominated phenyl compound with chloromethyl tetrazole under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 15 µM
- A549: 10 µM
These values suggest that the compound has a potent inhibitory effect on cell proliferation.
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit specific signaling pathways related to tumor growth.
Anti-inflammatory Activity
Research has also demonstrated the anti-inflammatory properties of this tetrazole derivative. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound.
Data Table: Summary of Biological Activities
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | HeLa | 12 | Apoptosis induction |
MCF-7 | 15 | Caspase pathway activation | |
A549 | 10 | Tumor growth inhibition | |
Anti-inflammatory | RAW264.7 (macrophages) | N/A | Cytokine inhibition |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various tetrazole derivatives, including this compound. The compound was shown to significantly inhibit tumor growth in xenograft models when administered at doses correlating with its in vitro IC50 values.
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results indicated a marked decrease in edema and inflammatory cell infiltration when treated with the compound compared to control groups.
Properties
IUPAC Name |
1-(2-bromophenyl)-5-(chloromethyl)tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARANGMNWQXXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.